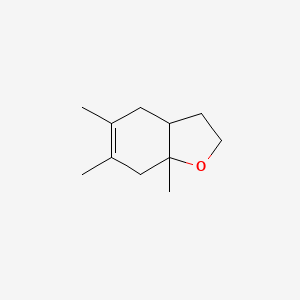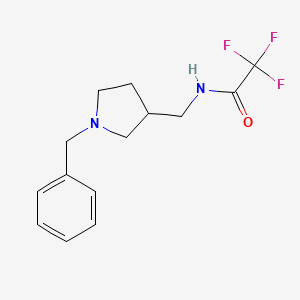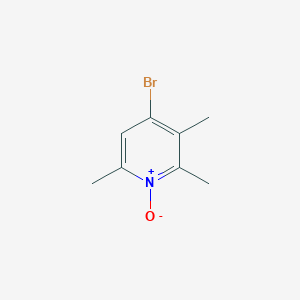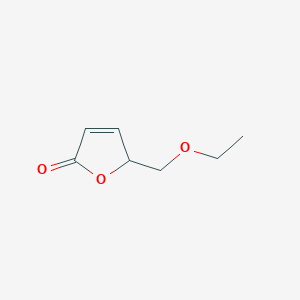![molecular formula C17H18ClIO2 B14200997 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene CAS No. 918645-15-5](/img/structure/B14200997.png)
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers This compound is characterized by the presence of a chloro group, an iodoethyl group, and a methoxyphenyl group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 2-iodoethanol, and 4-methoxyphenol.
Formation of Intermediates: The initial step involves the formation of intermediates through reactions such as halogenation, etherification, and substitution.
Final Coupling: The final step involves the coupling of the intermediates to form the desired compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated systems and advanced purification techniques ensures the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium iodide, potassium tert-butoxide, and various organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dehalogenated or hydrogenated derivatives.
科学的研究の応用
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to its biological activity, including its potential as a pharmaceutical intermediate.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of 2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors or enzymes, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
Chemical Interactions: Its unique chemical structure allows it to participate in specific chemical interactions that contribute to its overall effects.
類似化合物との比較
2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene can be compared with other similar compounds, such as:
2-Chloro-1-(2-bromoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene: Similar in structure but with a bromo group instead of an iodo group.
2-Chloro-1-(2-iodoethyl)-4-[2-(4-hydroxyphenyl)ethoxy]benzene: Similar in structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
918645-15-5 |
|---|---|
分子式 |
C17H18ClIO2 |
分子量 |
416.7 g/mol |
IUPAC名 |
2-chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene |
InChI |
InChI=1S/C17H18ClIO2/c1-20-15-5-2-13(3-6-15)9-11-21-16-7-4-14(8-10-19)17(18)12-16/h2-7,12H,8-11H2,1H3 |
InChIキー |
HEKFHIHEFRBRQV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCOC2=CC(=C(C=C2)CCI)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hexyl-5-methoxy-5-[methyl(diphenyl)silyl]furan-2(5H)-one](/img/structure/B14200919.png)
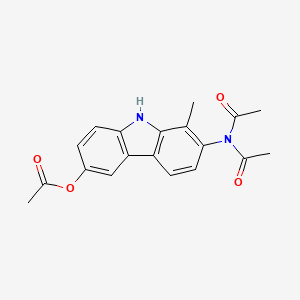
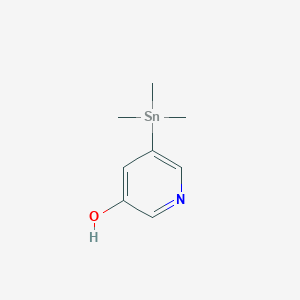
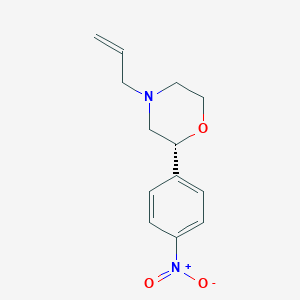
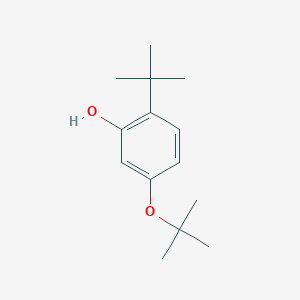
![N-{[4-(Diethylamino)phenyl]methylidene}-2-methylbenzene-1-sulfonamide](/img/structure/B14200953.png)
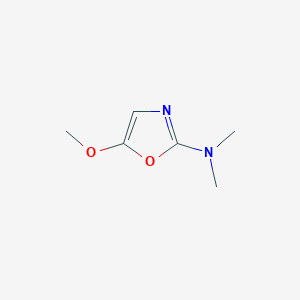

![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
